(E)-2-((4-(dimethylamino)benzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
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Description
The compound seems to be a complex organic molecule that likely contains a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) and a dimethylamino group . It’s worth noting that thiophene and its derivatives closely resemble benzene in their chemical and physical properties .
Scientific Research Applications
Synthesis of Novel Compounds
A study by El-Kashef et al. (2007) highlighted the conversion of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile into pyrrolobenzo[b]thieno[1,4]diazepines, showcasing the compound's utility in synthesizing structurally complex molecules with potential pharmacological properties (El-Kashef, Rathelot, Vanelle, & Rault, 2007).
Antimicrobial and Antitumor Activities
Patil et al. (2017) synthesized tetrahydrobenzo[b]thiophen-2-yl)-N, N-dimethylformamidine derivatives from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, which exhibited significant antimicrobial activities against various pathogens, indicating the compound's potential in developing new antimicrobial agents (Patil, Chavan, Toche, Bhole, Patil, & Aware, 2017).
Development of Disperse Dyes
Sabnis and Rangnekar (1989) explored the synthesis of azo benzo[b]thiophene derivatives from 2-Amino-4,5,6,7-tetrahydrobenzo[ b ]thiophene-3-carbonitrile for application as disperse dyes. These dyes exhibited good coloration and fastness properties on polyester, demonstrating the compound's versatility in dye synthesis (Sabnis & Rangnekar, 1989).
Fluorescence Quenching Studies
Khan and Asiri (2016) prepared 2-Amino - 4 - [4 - (dimethylamino) phenyl] - 8 - methoxy-5, 6 - dihydrobenzo [h] quinoline-3-carbonitrile (ADIC) and studied its interaction with colloidal silver nanoparticles and surfactants. The study provided insights into the static quenching and energy transfer mechanisms, relevant for developing fluorescence-based sensors and materials science applications (Khan & Asiri, 2016).
Heterocyclic Ring Systems Synthesis
Youssef (2009) detailed the synthesis of benzothieno[2,3-d]pyrimidine and pyrazolopyranopyrimidine derivatives from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b] thiophene, demonstrating the compound's potential in creating novel heterocyclic structures with possible applications in medicinal chemistry (Youssef, 2009).
Properties
IUPAC Name |
2-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3S/c1-21(2)14-9-7-13(8-10-14)12-20-18-16(11-19)15-5-3-4-6-17(15)22-18/h7-10,12H,3-6H2,1-2H3/b20-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCLQVOOYHHXRL-UDWIEESQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=C(C3=C(S2)CCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/C2=C(C3=C(S2)CCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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